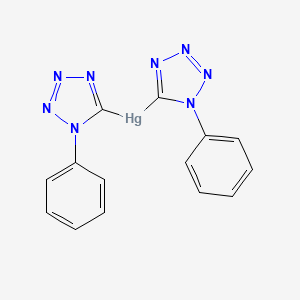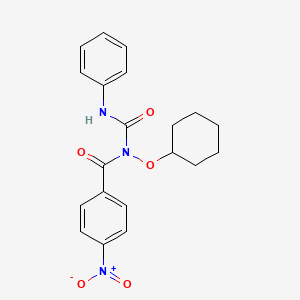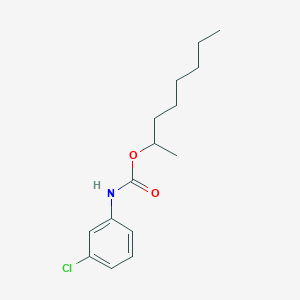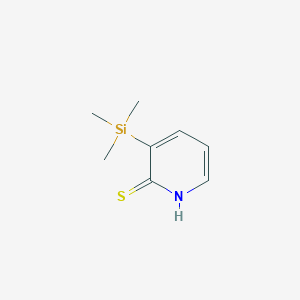
1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride is a chemical compound with a complex structure It is characterized by the presence of a pyrrolidine ring and a pyrrolinium ion, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride involves several steps. One common method includes the reaction of 1-methylpyrrolidine with a suitable halogenating agent to form the corresponding halide. This intermediate is then subjected to further reactions to introduce the pyrrolinium ion, resulting in the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced pyrrolidine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, researchers investigate its potential therapeutic properties, such as its ability to modulate neurotransmitter systems or its use as a precursor for drug development. In industry, it may be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in modulating neurotransmitter systems or its interaction with cellular signaling pathways.
Comparison with Similar Compounds
1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride can be compared with other similar compounds, such as 1-methyl-4-(pyrrolidin-2-yl)piperidine and 1-methyl-4-pyrrolidin-2-yl-pyrazole These compounds share structural similarities but differ in their specific chemical properties and potential applications
Properties
CAS No. |
114394-25-1 |
|---|---|
Molecular Formula |
C10H19ClN2 |
Molecular Weight |
202.72 g/mol |
IUPAC Name |
1-methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium;chloride |
InChI |
InChI=1S/C10H19N2.ClH/c1-11-7-5-9(8-11)10-4-3-6-12(10)2;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NTPWYMVRZYTBPM-UHFFFAOYSA-M |
Canonical SMILES |
CN1CCCC1C2CC[N+](=C2)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)





![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/structure/B14303459.png)



![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)
